molecular formula C11H11ClO2 B8775099 Ethyl 2-(4-chlorophenyl)acrylate CAS No. 101492-44-8

Ethyl 2-(4-chlorophenyl)acrylate

Cat. No.: B8775099
CAS No.: 101492-44-8
M. Wt: 210.65 g/mol
InChI Key: LPWDPZHTBYYJTG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)acrylate is an organic compound with the molecular formula C11H11ClO2 It is a derivative of benzeneacetic acid, where the hydrogen atom at the alpha position is replaced by a methylene group, and the carboxylic acid group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)acrylate can be achieved through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with ethyl propiolate in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere using the Schlenk technique. The reaction mixture is stirred at 90°C for 12 hours in o-xylene, followed by extraction with ethyl acetate and purification by flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the methylene group to a methyl group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzeneacetic acid or 4-chlorobenzyl alcohol.

    Reduction: Formation of 4-chlorobenzeneethanol or 4-chlorobenzenepropane.

    Substitution: Formation of various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Ethyl 2-(4-chlorophenyl)acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The methylene group at the alpha position may play a crucial role in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-chloro-alpha-methyl-, ethyl ester
  • Benzeneacetic acid, 4-chloro-alpha-methylene-, methyl ester
  • Benzeneacetic acid, 4-chloro-alpha-methylene-, propyl ester

Uniqueness

Ethyl 2-(4-chlorophenyl)acrylate is unique due to the presence of the methylene group at the alpha position, which imparts distinct reactivity and binding properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

101492-44-8

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3

InChI Key

LPWDPZHTBYYJTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Metal sodium (1.5 g) was gradually added to ethanol (50 ml) at room temperature, followed by stirring for 5 minutes, and diethyl carbonate (8.9 ml, 73 mmol) was added thereto at room temperature. Further, a solution of ethyl 4-chlorophenylacetate (10 g) in ethanol (10 ml) was added dropwise thereto with stirring, and the stirring was continued for 2 hours. The reaction mixture was concentreated, and diethyl ether (150 ml) and 10% aqueous acetic acid (150 ml) were added to the residue for extraction. The aqueous layer was further washed with diethyl ether (50 ml). The combined organic layer was dried over magnesium sulfate and concentrated under reduced pressure. To the resulting residue were added water (25 ml) and 37% aqueous formaldehyde (8 ml) at room temperature, followed by vigorous stirring at room temperature. After addition of an aqueous solution (36 ml) of potassium carbonate (6.5 g) over 5 minutes, the mixture reaction was stirred for 4 hours and extracted with diethyl ether (100 ml×2). The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give a crude product of ethyl 4-chlorophenyl-α-methyleneacetate (yield, 10 g).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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